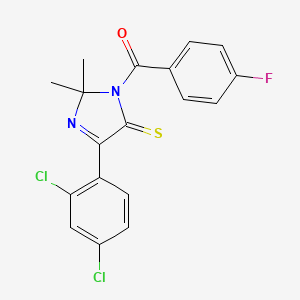

4-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

This compound belongs to the imidazole-thione class, characterized by a five-membered heterocyclic core with nitrogen atoms and a sulfur atom at the 5-position. Key structural features include:

- 2,4-Dichlorophenyl substituent: Provides steric bulk and electron-withdrawing effects due to chlorine atoms .

- 2,2-Dimethyl groups: Confer steric stability to the imidazole ring, reducing conformational flexibility .

The compound is synthesized via nucleophilic substitution reactions between 4-fluorobenzoyl chloride and imidazole precursors under controlled conditions, often using bases like triethylamine and solvents such as dichloromethane .

Properties

IUPAC Name |

[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(13-8-5-11(19)9-14(13)20)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYPDFKTAPVEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoyl Group

1-(4-Methylbenzoyl) Analogue

- Structure : Replaces the 4-fluorobenzoyl group with 4-methylbenzoyl.

- Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring.

- Applications : Used in studies requiring less electronegative substituents for probing steric vs. electronic effects .

1-(4-Bromobenzoyl) Analogue

- Structure : Bromine replaces fluorine at the para position.

- Impact: Bromine’s larger atomic radius increases steric hindrance.

- Synthesis : Requires bromobenzoyl chloride, with reaction conditions adjusted for bromine’s lower reactivity compared to fluorine .

1-(4-Chloro-3-Nitrobenzoyl) Analogue

- Structure : Adds a nitro group at the 3-position and chlorine at the 4-position.

- Impact : The nitro group is a strong electron-withdrawing group, significantly enhancing reactivity in reduction or nucleophilic substitution reactions. This compound may exhibit higher biological activity due to increased electrophilicity .

Variations in the Aryl Substituents

4-(2,4-Dichlorophenyl) vs. 4-(3,4-Dichlorophenyl)

- Impact: Changing chlorine substitution from 2,4- to 3,4-positions alters steric and electronic profiles.

Fluorophenyl vs. Trifluoromethoxyphenyl

- Example : 1-[4-(Trifluoromethoxy)phenyl] derivatives.

- Impact : The trifluoromethoxy group (–OCF₃) is more electronegative and lipophilic than fluorophenyl, enhancing membrane permeability and metabolic stability in pharmaceuticals .

Core Modifications in Imidazole Derivatives

Imidazole-Thione vs. Imidazolone

- Example : 1-(3-Chlorobenzoyl)-4-(4-Fluorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazol-5-One.

- Impact : Replacing the thione (–S) with a ketone (–O) reduces sulfur’s nucleophilicity, altering reactivity in redox reactions. The ketone group may enhance hydrogen-bonding capacity in biological systems .

Thioether vs. Thione Functionalization

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.